5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
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Overview
Description
5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the reaction of 3-amino-1,2,4-triazole with various reagents. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method yields a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoroacetic acid and dichloromethane at room temperature can lead to amino deprotection, yielding intermediate compounds that can be further reacted to obtain the final product .
Scientific Research Applications
5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial, antifungal, anti-inflammatory, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it is used in the synthesis of other heterocyclic compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . For example, it can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes . This inhibition can result in therapeutic effects, such as antibacterial and anticancer activities.
Comparison with Similar Compounds
5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other triazolopyrimidines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds also exhibit diverse biological activities, but their specific interactions with biological targets and their resulting effects can differ. The unique structure of this compound allows it to interact with different molecular targets, leading to its distinct biological activities.
Properties
IUPAC Name |
5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(11)7-4-8-9-5(12)10(2)4/h1H,6H2,(H,9,12)(H,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCIJKJAQFEBSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC1=O)NNC2=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N2C(=NC1=O)NNC2=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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